5-(2-bromoethyl)-1,3-oxazole
Description
Significance of the 1,3-Oxazole Heterocyclic Scaffold in Organic Synthesis
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural unit is not merely a chemical curiosity; it is a recurring motif in a wide array of natural products and synthetic compounds that exhibit significant biological activities. derpharmachemica.comnih.gov The oxazole (B20620) core can be found in molecules with applications as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. nih.govnih.gov The versatility of the oxazole ring stems from its electronic properties and the potential for substitution at various positions, allowing for the fine-tuning of a molecule's steric and electronic characteristics to optimize its interaction with biological targets. semanticscholar.org The development of new synthetic methodologies to construct and functionalize the oxazole ring remains an active area of research in organic chemistry. organic-chemistry.orgijpsonline.com
Positioning of 5-(2-bromoethyl)-1,3-oxazole as a Strategic Synthetic Intermediate
Within the broader class of oxazoles, this compound emerges as a particularly valuable synthetic intermediate. Its strategic importance lies in the presence of two key reactive sites: the oxazole ring itself and the bromoethyl substituent at the 5-position. The bromoethyl group provides a convenient handle for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the extension of the carbon chain. This dual functionality allows for a modular approach to the synthesis of more complex molecules, where the oxazole core can be elaborated upon through reactions at the bromoethyl side chain. This makes this compound a key building block for creating libraries of novel compounds for drug discovery and materials science applications.
Overview of Current Research Landscape and Gaps
Current research on oxazole derivatives is vibrant, with a continuous stream of publications detailing new synthetic methods and biological applications. nih.govnih.gov However, a significant portion of this research focuses on the synthesis and properties of the final, more complex oxazole-containing molecules. While the utility of haloalkyl-substituted oxazoles as intermediates is implicitly acknowledged, detailed studies specifically on the synthesis, reactivity, and full synthetic potential of this compound are less common. There is a clear opportunity for further research to systematically explore the reaction scope of this intermediate, develop more efficient and scalable synthetic routes to its preparation, and fully map out its potential for the construction of novel molecular frameworks. A deeper understanding of this specific building block will undoubtedly accelerate the discovery and development of new oxazole-based compounds with valuable properties.
Chemical Properties and Synthesis
The utility of this compound as a synthetic intermediate is intrinsically linked to its chemical properties and the methods available for its preparation.
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C5H6BrNO |
| Molecular Weight | 176.01 g/mol |
| IUPAC Name | This compound |
| CAS Number | 155971-31-2 |
| SMILES | C1=C(OC=N1)CCBr |
| InChI | InChI=1S/C5H6BrNO/c6-2-1-4-3-8-5-7-4/h3,5H,1-2H2 |
Data sourced from PubChem CID 155971312. nih.gov
Synthetic Approaches
The synthesis of 5-substituted oxazoles can be achieved through various methods, with the van Leusen oxazole synthesis being a prominent example for the formation of 5-substituted derivatives. semanticscholar.orgmdpi.comnih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.comsemanticscholar.org For the synthesis of this compound, a potential route could involve the use of 3-bromopropionaldehyde as the aldehyde component in a van Leusen-type reaction.
Another general approach to oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. While this method is more commonly used for 2,4,5-trisubstituted oxazoles, variations could potentially be adapted. Furthermore, modern synthetic methods, including metal-catalyzed cross-coupling reactions of bromooxazoles, offer additional pathways for the elaboration of the oxazole core. researchgate.netresearchgate.net However, specific, optimized, and high-yield syntheses for this compound are not extensively detailed in the readily available literature, highlighting a gap that warrants further investigation.
Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of the bromoethyl side chain. The bromine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide range of functionalities.
Key Reactions of the Bromoethyl Group
| Reaction Type | Reagent/Conditions | Product Type |
| Nucleophilic Substitution (Azide) | Sodium azide (B81097) (NaN3) | 5-(2-azidoethyl)-1,3-oxazole |
| Nucleophilic Substitution (Thiol) | Thiol (R-SH) / Base | 5-(2-thioethyl)-1,3-oxazole derivative |
| Nucleophilic Substitution (Amine) | Amine (R-NH2) | 5-(2-aminoethyl)-1,3-oxazole derivative |
| Nucleophilic Substitution (Cyanide) | Sodium cyanide (NaCN) | 3-(1,3-oxazol-5-yl)propanenitrile |
| Elimination | Strong, non-nucleophilic base | 5-vinyl-1,3-oxazole |
These reactions demonstrate the versatility of this compound as a precursor to a variety of other functionalized oxazoles. The resulting products can then be used in further synthetic transformations, such as cycloadditions or reductions, to generate even more complex molecular structures. The ability to readily introduce nitrogen, sulfur, and additional carbon atoms via the bromoethyl group makes this intermediate a powerful tool for the construction of diverse chemical libraries.
Structure
3D Structure
Properties
CAS No. |
2228164-99-4 |
|---|---|
Molecular Formula |
C5H6BrNO |
Molecular Weight |
176.01 g/mol |
IUPAC Name |
5-(2-bromoethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H6BrNO/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2 |
InChI Key |
GTPBXWXYBGBIIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)CCBr |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Bromoethyl 1,3 Oxazole and Structurally Analogous Compounds
Direct Construction of the 1,3-Oxazole Ring System
The formation of the 1,3-oxazole heterocycle is a foundational step, and numerous methods have been developed to achieve this with control over substituent placement.
The Bredereck synthesis is a classic method for forming oxazole (B20620) derivatives by reacting α-haloketones with amide precursors. ijpsonline.com This reaction provides a straightforward route to 2,4-disubstituted or 2,4,5-trisubstituted oxazoles. In the context of synthesizing the target compound, a suitable α-haloketone, such as 1,4-dibromobutan-2-one, could theoretically be reacted with a formamide (B127407) equivalent to construct the 5-(2-bromoethyl)oxazole skeleton. The general mechanism involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to yield the aromatic oxazole ring.
The Van Leusen oxazole synthesis is a highly effective one-pot reaction for producing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.org This method is particularly well-suited for the synthesis of 5-(2-bromoethyl)-1,3-oxazole, where the corresponding aldehyde precursor would be 3-bromopropionaldehyde.
The mechanism proceeds through the base-mediated deprotonation of TosMIC, creating a nucleophilic carbanion that attacks the aldehyde carbonyl group. wikipedia.orgwikipedia.org The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline. ijpsonline.comnih.gov Subsequent elimination of the toluenesulfinic acid (TosH) group, promoted by the base, yields the final 5-substituted oxazole. ijpsonline.comnih.gov Adaptations of this reaction, such as using ionic liquids as the solvent, have been shown to improve yields and facilitate the synthesis of 4,5-disubstituted oxazoles when an aliphatic halide is included in the one-pot reaction. mdpi.comijpsonline.com
Growing interest in sustainable chemistry has led to the development of several metal-free strategies for oxazole synthesis. One such approach involves a formal [2+2+1] cycloaddition mediated by a hypervalent iodine(III) species, which is generated in situ. tcichemicals.com This reaction effectively cyclizes an alkyne and a nitrile to form the oxazole ring with high regioselectivity. tcichemicals.com
Other notable metal-free methods include:
Iodine-catalyzed tandem oxidative cyclization : This practical synthesis allows for the formation of 2,5-disubstituted oxazoles from readily available substrates under mild conditions, avoiding residual metal ion contamination. acs.org
Decarboxylative cyclization : Polysubstituted oxazoles can be prepared from primary α-amino acids and 2-bromoacetophenones under metal-free conditions. researchgate.net
Cycloisomerization of propargylic amides : The use of in situ generated hydrogen chloride can mediate the transition metal-free conversion of propargylic amides into oxazoles. researchgate.net
Domino Oxidative Cyclization : A one-pot, transition-metal-free process using t-BuOOH/I2 can produce various polysubstituted oxazoles from accessible starting materials. organic-chemistry.org
Transition metals are powerful catalysts for constructing oxazole rings, offering high efficiency and broad substrate scope.
Palladium (Pd)-Catalyzed Synthesis: Palladium catalysts are effective in forming oxazoles through C-H activation pathways. A highly efficient method involves the reaction of simple amides and ketones, proceeding through sequential C-N and C-O bond formations in one step. organic-chemistry.orgacs.org This approach is noted for its use of simple starting materials and operational simplicity. organic-chemistry.org Palladium catalysis also enables the direct arylation of oxazoles at the C-5 position and can be used in the cyclization of N-propargylamides. organic-chemistry.org
Copper (Cu)-Catalyzed Synthesis: Copper catalysis offers numerous routes to oxazoles. Methods include tandem oxidative cyclization, which provides an attractive alternative for synthesizing polysubstituted oxazoles from readily available materials under mild conditions. acs.org An efficient copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen (O2) has also been developed, featuring high atom economy. organic-chemistry.org Furthermore, copper catalysts can achieve the chemodivergent synthesis of oxazoles from phenylalanine derivatives through selective C-O coupling. acs.org
Gold (Au)-Catalyzed Synthesis: Gold catalysts are particularly effective in activating C-C multiple bonds. Gold-catalyzed methods include the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles and the oxidation of alkynes to generate 5-aryl-2-methyloxazole derivatives. nih.govrhhz.netrsc.org Dual catalysis systems, such as combining gold/copper with photoredox catalysis, allow for the synthesis of alkyl oxazoles from N-propargylamides and alkyl halides under mild, blue-light irradiation. organic-chemistry.org
Electrosynthesis represents a green and sustainable alternative for constructing oxazole rings, often avoiding the need for harsh chemical oxidants. Polysubstituted oxazoles can be synthesized from easily available ketones and acetonitrile (B52724) at room temperature in a divided electrochemical cell. organic-chemistry.orgresearchgate.netchemistryviews.org This method is characterized by high efficiency and a broad substrate scope. researchgate.net Another electrochemical strategy involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids, which is performed in a sustainable catalytic system without transition metals. rsc.org The electrooxidation of semicarbazones at a platinum anode is another reported method for preparing substituted oxadiazoles, a related heterocycle, highlighting the versatility of electrochemical techniques. nih.gov
Introduction of the 2-Bromoethyl Moiety
While the direct construction of the oxazole ring from a precursor already containing the 2-bromoethyl group (as in the Van Leusen synthesis with 3-bromopropionaldehyde) is often the most straightforward approach, alternative strategies involve the post-cyclization modification of a pre-formed oxazole ring.
This two-step approach could involve:
Synthesis of a functionalized precursor oxazole : An oxazole with a handle for further reaction, such as 5-(2-hydroxyethyl)-1,3-oxazole or 5-vinyloxazole (B13557456), would be synthesized first using one of the methods described in section 2.1.
Conversion to the bromoethyl group :
The hydroxyl group of 5-(2-hydroxyethyl)-1,3-oxazole can be converted to a bromide using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
The vinyl group of 5-vinyloxazole could undergo anti-Markovnikov hydrobromination, for example, using HBr in the presence of peroxides, to yield the desired this compound.
Post-Cyclization Functionalization via Bromination and Alkylation
One viable strategy involves the modification of a pre-existing oxazole ring. This pathway can be conceptualized in a multi-step sequence, beginning with an oxazole bearing a suitable functional group at the C5 position, which is then elaborated into the desired bromoethyl side chain.
For instance, an oxazole with a 5-vinyl or 5-(2-hydroxyethyl) substituent could serve as a key intermediate. The 5-(2-hydroxyethyl)-1,3-oxazole could be subjected to a bromination reaction using standard reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) to convert the hydroxyl group into a bromide.
Alternatively, direct bromination of the oxazole ring itself is a well-documented method for producing halo-oxazoles, which can act as versatile building blocks. mdpi.comresearchgate.net Methods such as electrophilic aromatic bromination using N-Bromosuccinimide (NBS) or a lithiation-bromination sequence can introduce a bromine atom at a specific position on the oxazole core. mdpi.comchemrxiv.org Subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, could then be employed to attach the ethyl group, which would require a final bromination step on the side chain to yield the target compound. researchgate.net
Strategies for Incorporating Bromoethyl Precursors
A more direct approach involves building the oxazole ring from starting materials that already contain the bromoethyl fragment or a stable precursor. Several classical oxazole syntheses can be adapted for this purpose.
Van Leusen Oxazole Synthesis : This method is a powerful tool for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comijpsonline.com To synthesize this compound, a potential precursor would be 4-bromobutanal. The reaction involves the [3+2] cycloaddition of the aldehyde with TosMIC under basic conditions. nih.gov
Bredereck Reaction : The Bredereck synthesis and its variations typically involve the reaction of α-haloketones with amides. ijpsonline.comresearchgate.net A suitable starting material for the target compound could be 1-bromo-4-chlorobutan-2-one, which would react with formamide to construct the oxazole ring.
Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones. researchgate.net A precursor such as N-(1-bromo-3-oxobutan-2-yl)formamide could be synthesized and subsequently cyclized using dehydrating agents like sulfuric acid or polyphosphoric acid to yield the desired oxazole. ijpsonline.com
Advanced Synthetic Techniques and Process Optimization
Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, yield, and environmental footprint of 1,3-oxazole synthesis. These methods focus on process intensification and adherence to green chemistry principles.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. nih.gov For oxazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. nih.govbenthamdirect.com The Van Leusen synthesis of 5-substituted oxazoles, for example, has been shown to be highly efficient under microwave conditions. ijpsonline.com In a typical protocol, an aldehyde and TosMIC are reacted in a solvent like isopropanol (B130326) with a base such as potassium phosphate, and irradiated with microwaves, leading to high yields of the corresponding 5-substituted oxazole. nih.govacs.org
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours (e.g., 6 h) | Minutes (e.g., 8 min) |
| Temperature | Often requires reflux | Precise control (e.g., 65 °C) |
| Yield | Variable to good | Good to excellent (e.g., >90%) |
| Energy Source | External heating mantle | Direct coupling of microwave energy with molecules |
Continuous Flow Synthesis Methods
Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. acs.org In a flow reactor, reagents are continuously pumped and mixed in a controlled environment, often a micro-channel or packed-bed reactor. This technique allows for precise management of reaction temperature, pressure, and residence time. For oxazole synthesis, a flow process can be used to safely handle hazardous intermediates and reagents. For example, a photochemical transposition reaction to convert isoxazoles into oxazoles has been successfully implemented in a continuous flow system. organic-chemistry.org
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing the need for isolating intermediates. researchgate.netresearchgate.net This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption. semanticscholar.org Several MCRs have been developed for the synthesis of polysubstituted oxazoles. zendy.io These reactions often demonstrate high atom economy and procedural simplicity, making them attractive for constructing complex libraries of oxazole derivatives. researchgate.netresearchgate.net
Green Chemistry Approaches in 1,3-Oxazole Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Beyond the advanced techniques mentioned above, other green approaches are applicable to oxazole synthesis. These include:
Use of Greener Solvents : Replacing traditional volatile organic compounds with environmentally benign alternatives like ionic liquids or deep-eutectic solvents. ijpsonline.com
Catalysis : Employing efficient catalysts, including nanocatalysts, to reduce reaction temperatures and improve selectivity, thereby minimizing byproducts. semanticscholar.org
Alternative Energy Sources : Utilizing ultrasonication, which can enhance reaction rates through acoustic cavitation, providing another energy-efficient alternative to conventional heating. ijpsonline.com
These green strategies not only reduce the environmental impact of chemical synthesis but also often lead to improved reaction performance and efficiency. ijpsonline.comresearchgate.net
Reactivity and Mechanistic Investigations of 5 2 Bromoethyl 1,3 Oxazole
Reactivity of the 2-Bromoethyl Side Chain
The 2-bromoethyl group attached to the C-5 position of the oxazole (B20620) ring serves as a versatile electrophilic "handle" for a variety of chemical modifications. evitachem.com Its reactivity is centered around the carbon-bromine bond, where the bromine atom functions as an effective leaving group.
Nucleophilic Substitution Reactions (SN1, SN2) with Diverse Nucleophiles (e.g., amines, thiols, azides)
The bromoethyl side chain of 5-(2-bromoethyl)-1,3-oxazole readily participates in nucleophilic substitution reactions. evitachem.comsmolecule.com The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. evitachem.com These reactions typically proceed via an SN2 mechanism, especially with strong nucleophiles.
The electron-withdrawing character of the 1,3-oxazole ring enhances the electrophilicity of the β-carbon in the bromoethyl side chain. evitachem.com This activation makes it more reactive towards nucleophilic attack compared to simple alkyl bromides. evitachem.com This heightened reactivity is strategically valuable in synthetic chemistry, particularly in the generation of compound libraries where diverse functional groups can be introduced efficiently. evitachem.com A variety of nucleophiles, including amines, thiols, and azides, can be employed to displace the bromide, leading to the formation of a wide array of derivatives. evitachem.com
| Nucleophile | Reagent Example | Product Structure | Product Name |
|---|---|---|---|
| Amine | Ammonia (NH3) | ![]() | 5-(2-aminoethyl)-1,3-oxazole |
| Thiol | Sodium hydrosulfide (NaSH) | ![]() | 5-(2-mercaptoethyl)-1,3-oxazole |
| Azide (B81097) | Sodium azide (NaN3) | ![]() | 5-(2-azidoethyl)-1,3-oxazole |
Elimination Reactions to Form Vinyl Derivatives
In the presence of a strong, non-nucleophilic base, the 2-bromoethyl side chain can undergo elimination reactions, typically following an E2 mechanism. This process involves the abstraction of a proton from the carbon atom alpha to the oxazole ring and the simultaneous expulsion of the bromide leaving group. The resulting product is 5-vinyl-1,3-oxazole, an important synthetic intermediate. The choice of base and reaction conditions is crucial to favor elimination over the competing nucleophilic substitution pathway. Bulky bases, such as potassium tert-butoxide, are often employed to promote the formation of the vinyl derivative.
Participation in Radical Reactions
The carbon-bromine bond in the 2-bromoethyl side chain can undergo homolytic cleavage under radical conditions, typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or through photolysis. The resulting carbon-centered radical can participate in various radical-mediated transformations, such as cyclizations or additions to unsaturated systems. For example, 5-exo-trig radical cyclizations are a well-established method for forming five-membered rings in related systems. mdpi.com This reactivity opens pathways for the synthesis of more complex carbocyclic and heterocyclic structures fused or linked to the oxazole core.
Reactivity of the 1,3-Oxazole Ring
The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of thiazole. wikipedia.org The presence of the electronegative oxygen and the pyridine-like nitrogen atom deactivates the ring towards electrophilic attack and increases its susceptibility to nucleophilic attack. oxfordsciencetrove.com
Electrophilic Aromatic Substitution at C-2 and C-5 Positions
Electrophilic aromatic substitution (EAS) on the unsubstituted oxazole ring is generally difficult due to the electron-deficient nature of the ring. firsthope.co.in When such reactions do occur, they preferentially happen at the C-5 position, which is the most reactive site, followed by C-4. firsthope.co.intandfonline.comthepharmajournal.com The C-2 position is the least reactive towards electrophiles. The presence of electron-donating groups on the ring is typically required to facilitate electrophilic attack. tandfonline.comthepharmajournal.com
In this compound, the C-5 position is already substituted. Therefore, any potential electrophilic substitution would be directed to the C-4 or C-2 positions. However, given the deactivating nature of both the ring and the bromoethyl substituent, harsh reaction conditions would likely be necessary, potentially leading to side reactions or decomposition.
A more common method for functionalizing the C-2 position is through deprotonation using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile. firsthope.co.inacs.org The acidity of the ring protons decreases in the order C-2 > C-5 > C-4. tandfonline.comthepharmajournal.com
| Ring Position | Electrophilic Substitution | Nucleophilic Substitution | Deprotonation (Lithiation) |
|---|---|---|---|
| C-2 | Least reactive | Most reactive (with leaving group) tandfonline.comthepharmajournal.com | Most acidic proton tandfonline.comthepharmajournal.com |
| C-4 | Moderately reactive | Moderately reactive tandfonline.comthepharmajournal.com | Least acidic proton tandfonline.comthepharmajournal.com |
| C-5 | Most reactive tandfonline.comthepharmajournal.com | Least reactive tandfonline.comthepharmajournal.com | Moderately acidic proton tandfonline.comthepharmajournal.com |
Cycloaddition Reactions (e.g., [3+2] annulation)
Oxazole rings can participate as the diene component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with reactive dienophiles. wikipedia.orgfirsthope.co.intandfonline.com This reaction provides a valuable route to synthesizing pyridine (B92270) derivatives. semanticscholar.org The initial cycloaddition forms a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction or other rearrangement to yield the final aromatic product. The facility of this reaction is enhanced by the presence of electron-donating groups on the oxazole ring. pharmaguideline.com
The term [3+2] annulation refers to 1,3-dipolar cycloaddition reactions, which are a powerful tool for constructing five-membered heterocyclic rings. mdpi.comchim.itresearchgate.net In these reactions, a 1,3-dipole (such as an azide, nitrile oxide, or azomethine ylide) reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. mdpi.comyoutube.com While this is a common strategy for synthesizing heterocyclic compounds, in the context of the reactivity of the oxazole ring itself, the [4+2] Diels-Alder reaction is the more characteristic cycloaddition pathway. youtube.comresearchgate.net
Ring-Opening and Recyclization Processes Leading to Other Heterocycles (e.g., thiazolines, furans, pyridines)
The inherent reactivity of the bromoethyl group, coupled with the electronic nature of the oxazole ring, facilitates its transformation into other five- and six-membered heterocycles. These reactions typically proceed through an initial nucleophilic attack or a cycloaddition event, followed by ring opening of the oxazole moiety and subsequent recyclization.
Thiazolines: The synthesis of thiazolines from this compound can be achieved through reaction with a sulfur nucleophile, such as a thioamide. The reaction commences with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the bromoethyl side chain. This initial S-alkylation is followed by an intramolecular cyclization, where the nitrogen of the thioamide attacks a carbon atom of the oxazole ring, leading to its opening. Subsequent rearrangement and ring closure result in the formation of the thiazoline ring. A plausible mechanism involves the formation of an iminium intermediate which then undergoes intramolecular Michael addition to form the thiazoline skeleton nih.gov.
Furans: The transformation of oxazoles into furans can be accomplished through a Diels-Alder reaction with an appropriate dienophile, followed by a retro-Diels-Alder reaction. While specific examples for this compound are not extensively detailed in readily available literature, the general principle involves the oxazole acting as a diene. The cycloaddition with an alkyne dienophile leads to a bicyclic intermediate which, upon loss of a nitrile, rearranges to form a furan ring researchgate.net. The bromoethyl substituent would be retained on the resulting furan ring, offering a handle for further functionalization.
Pyridines: The synthesis of pyridines from oxazoles is a well-established transformation that proceeds via a Diels-Alder reaction with an alkene dienophile researchgate.net. In the case of this compound, the oxazole ring would act as the diene component. The cycloaddition with an alkene results in a bicyclic adduct. This intermediate is often unstable and undergoes a subsequent elimination of water or another small molecule to aromatize into the corresponding pyridine. The regioselectivity of this reaction is influenced by the substituents on both the oxazole and the dienophile clockss.org. The bromoethyl group at the 5-position of the oxazole would ultimately be located on the resulting pyridine ring.
| Starting Material | Reagent/Condition | Resulting Heterocycle | General Reaction Type |
|---|---|---|---|
| This compound | Thioamide | Thiazoline | Nucleophilic substitution followed by intramolecular cyclization and ring opening/recyclization |
| This compound | Alkyne dienophile | Furan | Diels-Alder cycloaddition followed by retro-Diels-Alder |
| This compound | Alkene dienophile | Pyridine | Diels-Alder cycloaddition followed by elimination |
Mechanistic Pathways of Key Transformations
A detailed understanding of the reaction mechanisms is fundamental to predicting product structures and optimizing reaction conditions.
Detailed Reaction Mechanism Elucidation
The key transformations of this compound involve a sequence of fundamental organic reaction steps. For the formation of thiazolines, the mechanism is initiated by an SN2 reaction between the thioamide and the bromoethyl side chain. The subsequent intramolecular cyclization is a nucleophilic addition to the oxazole ring, which disrupts its aromaticity and leads to a spirocyclic intermediate. Ring opening of the oxazole is driven by the formation of a more stable thermodynamic product.
In the case of furan and pyridine synthesis via the Diels-Alder reaction, the mechanism is a concerted [4+2] cycloaddition. The oxazole acts as a 4π electron component (diene), and the alkyne or alkene acts as a 2π electron component (dienophile). The stereochemistry of the resulting product is determined by the geometry of the reactants in the transition state. The subsequent retro-Diels-Alder or elimination step is crucial for the formation of the aromatic furan or pyridine ring, respectively. Computational studies on similar systems suggest that the geometries and energies of the transition states can be modeled to predict the endo/exo selectivity of the cycloaddition nih.gov.
Role of Catalysts and Reagents in Directing Selectivity
The selectivity of the reactions of this compound can be significantly influenced by the choice of catalysts and reagents.
Base-catalyzed reactions: In the formation of thiazolines, a base is often employed to deprotonate the thioamide, increasing its nucleophilicity and facilitating the initial S-alkylation step. The choice of base can also influence the rate of the subsequent intramolecular cyclization and ring-opening steps. Similarly, base-promoted intramolecular cyclization is a known method for the synthesis of various heterocycles researchgate.net.
Lewis acid catalysis: Lewis acids can play a crucial role in activating the oxazole ring towards cycloaddition reactions. By coordinating to the nitrogen atom of the oxazole, a Lewis acid increases the ring's dienophilic character, thereby lowering the activation energy of the Diels-Alder reaction and often enhancing its rate and selectivity nih.govacs.orgresearchgate.net. For example, Lewis acids such as aluminum halides have been shown to mediate intramolecular cyclization reactions of related triazole systems nih.govresearchgate.net.
The regioselectivity of the Diels-Alder reaction can also be controlled by the nature of the substituents on the dienophile and the use of specific catalysts. Electron-donating or withdrawing groups on the dienophile will influence the orientation of the cycloaddition, leading to different isomers of the final pyridine or furan product.
| Reaction Type | Catalyst/Reagent | Role | Effect on Selectivity |
|---|---|---|---|
| Thiazoline formation | Base (e.g., NaH, K2CO3) | Deprotonation of thioamide | Increases rate of initial nucleophilic attack |
| Pyridine/Furan formation (Diels-Alder) | Lewis Acid (e.g., AlCl3, ZnCl2) | Activation of the oxazole ring | Increases reaction rate and can influence regioselectivity |
| Pyridine/Furan formation (Diels-Alder) | Substituents on dienophile | Electronic and steric effects | Directs the regioselectivity of the cycloaddition |
Transformations and Derivative Synthesis of 5 2 Bromoethyl 1,3 Oxazole
Functionalization at the 2-Bromoethyl Position
The 2-bromoethyl group at the C-5 position of the oxazole (B20620) ring serves as a prime site for nucleophilic substitution and carbon-carbon bond-forming reactions, allowing for the introduction of a wide array of functional groups.
The bromoethyl side chain of 5-(2-bromoethyl)-1,3-oxazole can be readily converted into its corresponding alcohol, ether, and thiol derivatives through nucleophilic substitution reactions.
Alcohols: The synthesis of the corresponding alcohol, 5-(2-hydroxyethyl)-1,3-oxazole, can be achieved by treating this compound with a hydroxide (B78521) source, such as aqueous sodium hydroxide. chemguide.co.uklibretexts.orgstudy.comcerritos.edu This SN2 reaction proceeds by the backside attack of the hydroxide ion on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of the primary alcohol. The reaction is typically carried out by heating the halogenoalkane under reflux with an aqueous solution of sodium or potassium hydroxide. chemguide.co.uklibretexts.org
Ethers: The Williamson ether synthesis provides a classical and efficient method for the preparation of ethers from this compound. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org This reaction involves the treatment of an alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace the bromide from the bromoethyl side chain. masterorganicchemistry.com This method is versatile, allowing for the synthesis of a wide range of ethers by varying the alcohol used. The reaction is generally favored for primary alkyl halides like the 2-bromoethyl group. wikipedia.orgmasterorganicchemistry.com
Thiols and Thioethers: Thiols and thioethers can be synthesized by reacting this compound with a sulfur nucleophile. The corresponding thiol, 5-(2-mercaptoethyl)-1,3-oxazole, can be prepared by reaction with sodium hydrosulfide. For the synthesis of thioethers, a thiolate anion, generated by deprotonating a thiol with a base, is reacted with the bromoethyl compound. nih.gov This reaction is analogous to the Williamson ether synthesis and provides a straightforward route to a variety of thioether derivatives.
| Derivative | Reagents and Conditions | Reaction Type |
|---|---|---|
| 5-(2-hydroxyethyl)-1,3-oxazole | aq. NaOH or KOH, heat | Nucleophilic Substitution (SN2) |
| 5-(2-alkoxyethyl)-1,3-oxazole | 1. ROH, NaH; 2. This compound | Williamson Ether Synthesis (SN2) |
| 5-(2-thioethyl)-1,3-oxazole | NaSH | Nucleophilic Substitution (SN2) |
| 5-(2-(alkylthio)ethyl)-1,3-oxazole | 1. RSH, Base; 2. This compound | Nucleophilic Substitution (SN2) |
The bromoethyl group is a useful precursor for the introduction of nitrogen-containing functionalities, such as azides and amines.
Azidoethyl Analogues: The synthesis of 5-(2-azidoethyl)-1,3-oxazole can be readily achieved by the reaction of this compound with sodium azide (B81097) in a polar aprotic solvent like DMSO. scielo.br This nucleophilic substitution reaction is a key step in the "click" chemistry approach for creating more complex molecules. scielo.br
Aminoethyl Analogues: The corresponding primary amine, 5-(2-aminoethyl)-1,3-oxazole, can be prepared by the reduction of the 5-(2-azidoethyl)-1,3-oxazole intermediate. nih.gov Common reducing agents for this transformation include lithium aluminum hydride or catalytic hydrogenation. This two-step process provides a reliable method for the introduction of an aminoethyl side chain.
| Derivative | Reagents and Conditions | Reaction Type |
|---|---|---|
| 5-(2-azidoethyl)-1,3-oxazole | NaN3, DMSO | Nucleophilic Substitution (SN2) |
| 5-(2-aminoethyl)-1,3-oxazole | 1. NaN3, DMSO; 2. LiAlH4 or H2/Pd | Nucleophilic Substitution followed by Reduction |
The electrophilic nature of the carbon atom attached to the bromine in the 2-bromoethyl group allows for the formation of new carbon-carbon bonds.
C-alkylation: One common method for C-alkylation is the reaction with enolates derived from β-dicarbonyl compounds, such as malonic esters. libretexts.org The enolate, generated by a base, acts as a carbon nucleophile, attacking the bromoethyl side chain and displacing the bromide. This reaction, known as the malonic ester synthesis, is a powerful tool for the formation of substituted carboxylic acids after subsequent hydrolysis and decarboxylation. libretexts.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, can also be employed to form C-C bonds. rsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide. For the bromoethyl group, a Grignard reagent or an organozinc compound could be formed and then coupled with an aryl or vinyl halide. Conversely, the bromoethyl group itself can act as the electrophile in couplings with organoboron or organozinc reagents. bris.ac.uk
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| C-alkylation (Malonic Ester Synthesis) | 1. Diethyl malonate, NaOEt; 2. This compound | Substituted malonic ester derivative |
| Cross-Coupling (e.g., Suzuki) | Organoboronic acid, Pd catalyst, base | Alkyl-aryl or alkyl-vinyl coupled product |
| Cross-Coupling (e.g., Grignard) | 1. Mg, ether; 2. Aryl/vinyl halide, Pd or Ni catalyst | Alkyl-aryl or alkyl-vinyl coupled product |
Functionalization and Derivatization of the Oxazole Ring
The oxazole ring, while aromatic, exhibits distinct reactivity at its different carbon positions, allowing for regioselective functionalization.
The C-2 and C-5 positions of the oxazole ring are particularly susceptible to deprotonation and subsequent reaction with electrophiles. However, with the C-5 position already substituted in this compound, functionalization primarily targets the C-2 and potentially the C-4 positions.
The C-2 proton of oxazoles is the most acidic, and its removal by a strong base like n-butyllithium leads to the formation of a 2-lithiooxazole species. researchgate.net This organolithium intermediate can then react with a variety of electrophiles to introduce substituents at the C-2 position.
While electrophilic substitution on the oxazole ring typically occurs at the C-5 position, this position is blocked in our starting material. Functionalization at the C-4 position is less common but can be achieved through specific methodologies such as the "halogen dance" rearrangement, which involves the base-induced migration of a halogen atom. scielo.br
| Position | Methodology | Intermediate | Electrophiles |
|---|---|---|---|
| C-2 | Deprotonation/Lithiation | 2-Lithio-5-(2-bromoethyl)-1,3-oxazole | Alkyl halides, aldehydes, ketones, CO2, etc. |
| C-4 | "Halogen Dance" Rearrangement (from a 5-halo precursor) | 4-Lithio-5-bromooxazole derivative | Various electrophiles |
Building upon the regioselective functionalization methods, a wide variety of substituents can be introduced onto the oxazole ring.
Following C-2 lithiation, quenching the organolithium intermediate with different electrophiles allows for the synthesis of a broad range of 2-substituted derivatives. For instance, reaction with an alkyl halide would yield a 2-alkyl-5-(2-bromoethyl)-1,3-oxazole.
Furthermore, the introduction of a halogen atom at the C-2 or C-4 position opens up the possibility of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. These powerful methods enable the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl groups, significantly expanding the diversity of accessible derivatives.
Synthesis of Fused and Polycyclic 1,3-Oxazole Systems
The synthesis of fused and polycyclic systems incorporating the 1,3-oxazole core represents a significant area of research, driven by the unique chemical properties and potential applications of these complex molecular architectures. Starting from functionalized precursors like this compound, various synthetic strategies can be employed to construct these intricate structures. This section explores intramolecular cyclization strategies and the formation of oxazole-linked hybrid structures.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful method for constructing fused heterocyclic systems, where a reactive functional group within a molecule reacts with another part of the same molecule to form a new ring. In the context of this compound, the bromoethyl side chain provides a key electrophilic center for such cyclizations. A plausible and effective strategy involves the initial N-alkylation of a suitable heterocyclic precursor, followed by an intramolecular ring-closing reaction.
A well-established analogy for this approach is the synthesis of oxazolo[3,2-a]pyridinium salts. mdpi.comresearchgate.netnih.gov This synthesis typically begins with the N-phenacylation of 2-pyridones, followed by cyclization. mdpi.com Applying this concept to this compound, one can envision a two-step process to create a fused oxazolo-pyridinium system.
In the first step, a substituted 2-pyridone would be N-alkylated using this compound. The lone pair of electrons on the nitrogen atom of the pyridone would act as a nucleophile, displacing the bromide ion from the bromoethyl chain. This reaction would yield an N-(2-(1,3-oxazol-5-yl)ethyl)-2-pyridone intermediate.
The second step involves the intramolecular cyclization of this intermediate. Under the influence of a dehydrating agent or acid catalyst, the enolic oxygen of the pyridone ring would attack the carbon of the oxazole ring, or a related intramolecular condensation could be promoted to form the fused bicyclic system. This would result in the formation of a novel oxazolo[3,2-a]pyridinium derivative.
The general reaction scheme for this proposed intramolecular cyclization is depicted below:
Scheme 1: Proposed Intramolecular Cyclization to Form an Oxazolo[3,2-a]pyridinium System
Step 1: N-Alkylation of 2-Pyridone
| Reactant 1 | Reactant 2 | Product | Conditions |
| This compound | Substituted 2-Pyridone | N-(2-(1,3-oxazol-5-yl)ethyl)-2-pyridone | Base, Solvent (e.g., DMF, Acetonitrile) |
Step 2: Intramolecular Cyclization
| Reactant | Product | Conditions |
| N-(2-(1,3-oxazol-5-yl)ethyl)-2-pyridone | Fused Oxazolo[3,2-a]pyridinium Salt | Acid catalyst (e.g., H₂SO₄, PPA), Heat |
While direct experimental data for this specific transformation with this compound is not extensively documented in the literature, the principles of intramolecular cyclization of N-substituted pyridones are well-established, suggesting the feasibility of this approach for creating novel fused oxazole systems. mdpi.comnih.gov
Formation of Oxazole-Linked Hybrid Structures
The synthesis of hybrid molecules, where two or more different heterocyclic rings are linked together, is a burgeoning field in medicinal and materials chemistry. These hybrid structures can exhibit unique biological activities or material properties arising from the combination of the individual heterocyclic moieties. The 2-bromoethyl group of this compound serves as an excellent electrophilic handle for linking the oxazole core to other heterocyclic systems through nucleophilic substitution reactions.
A variety of nitrogen-containing heterocycles, such as imidazoles, pyrazoles, triazoles, and thiazoles, possess nucleophilic nitrogen atoms that can readily displace the bromide ion from this compound. This leads to the formation of a diverse array of oxazole-linked hybrid structures connected by an ethyl bridge.
For instance, the reaction of this compound with imidazole (B134444) in the presence of a suitable base would yield 5-(2-(1H-imidazol-1-yl)ethyl)-1,3-oxazole. Similarly, reactions with other azoles would produce the corresponding N-alkylated products. The general scheme for this type of reaction is as follows:
Scheme 2: General Synthesis of Oxazole-Linked Hybrid Structures
| Reactant 1 | Nucleophilic Heterocycle | Product | Conditions |
| This compound | Imidazole | 5-(2-(1H-imidazol-1-yl)ethyl)-1,3-oxazole | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, CH₃CN) |
| This compound | Pyrazole | 5-(2-(1H-pyrazol-1-yl)ethyl)-1,3-oxazole | Base, Solvent |
| This compound | 1,2,4-Triazole | 5-(2-(1H-1,2,4-triazol-1-yl)ethyl)-1,3-oxazole | Base, Solvent |
| This compound | Thiazole (via N-alkylation) | Thiazolium salt derivative | Solvent |
The synthesis of bis-heterocyclic compounds is a well-documented area of research, with numerous examples of linking different heterocyclic rings to explore their combined properties. nih.govresearchgate.net For example, combinatorial synthesis approaches have been used to create libraries of oxazole-thiazole bis-heterocycles. nih.govresearchgate.net These studies highlight the synthetic versatility of such coupling reactions and the potential for generating a wide range of structurally diverse hybrid molecules.
The resulting oxazole-linked hybrid structures can be further modified to create more complex polycyclic systems or to fine-tune their physicochemical properties for various applications. The ethyl linker provides flexibility, and its length and nature can be altered through further chemical transformations if desired.
Applications in Complex Molecule Synthesis and Scaffold Elaboration
Utilization as a Versatile Building Block in Multistep Synthesis
The utility of 5-(2-bromoethyl)-1,3-oxazole as a versatile building block is underscored by its application in multistep synthetic sequences. The bromoethyl moiety serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups and the formation of new carbon-heteroatom and carbon-carbon bonds. nih.govbeilstein-journals.org
For instance, the bromoethyl group can be displaced by various nucleophiles such as amines, thiols, and azides, leading to the formation of more complex oxazole (B20620) derivatives. beilstein-journals.org These subsequent products can then undergo further transformations, highlighting the role of the initial bromo-functionalized oxazole as a key intermediate in divergent synthetic strategies. A general representation of these transformations is the reaction of a 2-(halomethyl)oxazole with sodium azide (B81097) to produce an azido (B1232118) oxazole, which can be further modified. beilstein-journals.org
The synthesis of such functionalized oxazoles often involves multi-step procedures where the oxazole core is first constructed, followed by the introduction and modification of the side chain. nih.govorganic-chemistry.org The stability of the oxazole ring under various reaction conditions makes it an ideal scaffold to carry through a synthetic sequence.
Role in the Assembly of Advanced Organic Architectures
The strategic incorporation of the this compound unit has proven instrumental in the assembly of advanced organic architectures. The oxazole core can act as a rigid linker or a specific recognition element within a larger molecular framework, while the bromoethyl side chain provides the point of attachment. nih.govnih.gov This approach is particularly valuable in the synthesis of complex natural products and their analogs, where precise control over the three-dimensional arrangement of functional groups is crucial. pitt.edu
The construction of molecules with multiple heterocyclic components often relies on the sequential coupling of building blocks like this compound. nih.gov For example, the bromoethyl group can be converted to a nucleophilic or organometallic species, enabling its participation in cross-coupling reactions to form larger, conjugated systems. The ability to regioselectively functionalize the oxazole scaffold is key to its successful application in building complex molecular structures. nih.govfigshare.com
Strategy for Divergent Synthesis of Chemical Libraries
The attributes of this compound make it an excellent starting point for the divergent synthesis of chemical libraries. acs.org Divergent synthesis aims to generate a wide variety of compounds from a common intermediate, and the reactivity of the bromoethyl group is perfectly suited for this purpose.
A common strategy involves anchoring the oxazole scaffold to a solid support, followed by a series of parallel reactions where the bromoethyl side chain is reacted with a diverse set of building blocks. acs.org For example, the hydroxyl precursor to the bromoethyl group, 5-(hydroxymethyl)oxazole, can be attached to a solid phase. Subsequent conversion to the bromide allows for displacement with various nucleophiles, such as thiols, which can then be further oxidized to sulfones. Alternatively, displacement with azide, followed by reduction and acylation, can lead to a library of amides and sulfonamides. acs.org This approach enables the rapid generation of a large number of distinct oxazole derivatives for screening purposes.
The following table illustrates a potential divergent synthesis scheme starting from a precursor to this compound:
| Step | Reagent/Condition | Functional Group Transformation |
| 1 | PBr₃ or CBr₄/PPh₃ | Hydroxyl to Bromide |
| 2a | R-SH (various thiols) | Bromide to Thioether |
| 2b | NaN₃, then reduction | Bromide to Amine |
| 3a | m-CPBA | Thioether to Sulfone |
| 3b | R'-COCl or R'-SO₂Cl | Amine to Amide or Sulfonamide |
This divergent approach, facilitated by the reactivity of the bromoethyl group, allows for the systematic exploration of the chemical space around the oxazole core.
Contribution to the Synthesis of Compounds with Defined Structural Features
The use of this compound and its derivatives contributes significantly to the synthesis of compounds with well-defined structural features, including stereochemistry. While the parent compound is achiral, its functionalization can introduce chiral centers, leading to the formation of enantiomerically enriched or pure chiral oxazoles.
For example, the bromoethyl side chain can be reacted with a chiral nucleophile, or a chiral auxiliary can be employed to direct the stereochemical outcome of subsequent reactions. The synthesis of chiral oxazole-containing building blocks is of great importance, as many biologically active natural products containing the oxazole moiety are chiral. researchgate.net The development of methodologies for the asymmetric synthesis of functionalized oxazoles continues to be an active area of research.
Theoretical and Computational Investigations on 5 2 Bromoethyl 1,3 Oxazole
Quantum Chemical Calculations for Electronic Structure Analysis
There are no specific studies available that detail the electronic structure of 5-(2-bromoethyl)-1,3-oxazole through quantum chemical calculations. Such a study would typically involve the computation of molecular orbitals (HOMO-LUMO), electron density distribution, and electrostatic potential maps. This analysis would be crucial for understanding the molecule's intrinsic stability and its likely sites for electrophilic and nucleophilic attack. While general principles can be applied from studies on the parent 1,3-oxazole ring, the specific electronic contributions of the 2-bromoethyl substituent at the 5-position have not been computationally elucidated.
Computational Modeling of Reaction Pathways and Transition States
The modeling of reaction pathways and the characterization of transition states for reactions involving This compound are not present in the current body of scientific literature. This type of computational investigation is essential for predicting reaction mechanisms, kinetics, and the formation of potential byproducts. For instance, modeling the nucleophilic substitution of the bromine atom or reactions involving the oxazole (B20620) ring would provide invaluable mechanistic insights. Without such studies, understanding the detailed reaction dynamics of this compound remains in the realm of empirical observation.
Prediction of Reactivity and Selectivity Profiles
Computational predictions regarding the reactivity and selectivity of This compound have not been published. Predictive models often use calculated electronic parameters to forecast how a molecule will behave in different chemical environments. This includes predicting its regioselectivity and stereoselectivity in various reactions. The absence of these computational profiles means that the reactivity of This compound can only be inferred from the known chemistry of related oxazoles and alkyl bromides, without the precision offered by modern computational methods.
Structure-Reactivity Relationship Studies through Computational Approaches
Detailed structure-reactivity relationship (SRR) studies for This compound using computational approaches are currently unavailable. SRR studies correlate specific structural features and electronic properties with the observed chemical reactivity or biological activity of a compound. Computationally derived descriptors, such as charge distributions and orbital energies, are fundamental to establishing these relationships. The lack of such studies for This compound signifies a missed opportunity to systematically understand how its unique structure dictates its chemical behavior.
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The synthesis of oxazole (B20620) derivatives has traditionally relied on classical methods such as the Robinson-Gabriel, Fischer, and Van Leusen syntheses. ijpsonline.comtandfonline.com However, the growing emphasis on green chemistry is driving research towards more sustainable and efficient routes. ijpsonline.com Future efforts for synthesizing 5-(2-bromoethyl)-1,3-oxazole and its analogues will likely focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable starting materials. ijpsonline.comkthmcollege.ac.in
Key areas of development include:
Catalytic Systems: The use of novel catalysts is a cornerstone of modern organic synthesis. ijpsonline.com Metal-mediated approaches, including copper- and gold-catalyzed reactions, have shown promise in constructing the oxazole ring with high efficiency. scientificupdate.comresearchgate.netinformahealthcare.com Research into nanocatalysts, such as iron oxide magnetic nanoparticles (Fe3O4-MNPs), offers the advantage of easy recovery and reusability, aligning with green chemistry principles. semanticscholar.org
Alternative Energy Sources: Microwave and ultrasound-assisted syntheses are becoming increasingly common. ijpsonline.comijpsonline.com These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. ijpsonline.com
Green Solvents: A major focus is the replacement of volatile and toxic organic solvents. kthmcollege.ac.in The exploration of environmentally benign media such as water, ionic liquids, and deep-eutectic solvents is an active area of research for oxazole synthesis. ijpsonline.comijpsonline.comkthmcollege.ac.in
One-Pot Reactions: Multi-component, one-pot syntheses, where multiple reaction steps are carried out in the same vessel, improve efficiency by reducing the need for intermediate purification steps. kthmcollege.ac.in The development of such a process for this compound, potentially starting from simple, readily available precursors, is a significant goal.
Electrochemical Synthesis: Direct electrochemical methods, which use electricity to drive chemical reactions, represent a sustainable alternative to traditional oxidants and reagents. rsc.org An electrochemical phosphine-mediated cycloaddition has been described for oxazole synthesis, avoiding the use of transition metals and toxic oxidants. rsc.org
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Rapid reaction times, increased yields, cleaner reactions. | ijpsonline.com |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the reaction. | Enhanced reaction rates and efficiency. | ijpsonline.com |
| Nanocatalysis | Utilizes catalysts on the nanometer scale (e.g., Fe3O4-MNPs). | High surface area, high reactivity, easy separation and reusability. | semanticscholar.org |
| Electrochemical Synthesis | Driven by electric current, often avoiding harsh chemical oxidants. | High functional group tolerance, avoids transition metals. | rsc.org |
| Green Solvents | Reactions performed in water, ionic liquids, or deep-eutectic solvents. | Reduced toxicity and environmental impact. | kthmcollege.ac.in |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is dictated by its two primary functional components: the oxazole ring and the bromoethyl side chain. While the individual reactivity of these moieties is generally understood, their interplay within the same molecule could lead to novel and unexplored chemical transformations.
Oxazole Ring Reactivity: The oxazole ring is an electron-deficient aromatic system. firsthope.co.in Its reactivity is characterized by:
Electrophilic Aromatic Substitution: This typically occurs at the C5 position, which is the most electron-rich carbon. firsthope.co.insemanticscholar.org However, since the C5 position in the target molecule is already substituted, electrophilic attack would likely require harsh conditions or direct functionalization at other positions.
Nucleophilic Aromatic Substitution: This is rare but can occur at the C2 position, especially if a good leaving group is present. firsthope.co.insemanticscholar.org
Lithiation: The protons on the oxazole ring can be abstracted by strong bases like n-butyllithium. The C2 proton is the most acidic, followed by C5 and C4. informahealthcare.comwikipedia.org Subsequent reaction with an electrophile allows for the introduction of new functional groups.
Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, particularly with reactive dienophiles, providing a pathway to substituted pyridines. firsthope.co.inwikipedia.org
Halogen Dance Rearrangement: In some bromo-substituted oxazoles, a base-induced migration of the bromine atom from one position to another (e.g., from C5 to C4) has been observed. nih.gov Investigating whether such a rearrangement is possible for this compound could open up new synthetic possibilities. nih.gov
Bromoethyl Side Chain Reactivity: The primary alkyl bromide of the 2-bromoethyl group is a classic electrophilic site, highly susceptible to nucleophilic substitution (SN2) reactions . This allows for the facile introduction of a wide variety of functional groups by reacting it with nucleophiles such as amines, azides, cyanides, alkoxides, and thiolates. This reactivity is a key feature for using this compound as a synthetic intermediate.
Future research could explore intramolecular reactions, where a nucleophile generated on the oxazole ring attacks the bromoethyl side chain, potentially leading to the formation of novel fused-ring heterocyclic systems.
| Reactive Site | Type of Reaction | Description | Reference |
|---|---|---|---|
| Bromoethyl Side Chain (-CH₂CH₂Br) | Nucleophilic Substitution (SN2) | The primary bromide is an excellent leaving group, allowing for reaction with various nucleophiles to attach new functional groups. | N/A (General Organic Chemistry Principle) |
| Oxazole Ring (C2-H) | Deprotonation/Lithiation | The C2 proton is the most acidic on the ring and can be removed with a strong base, creating a nucleophilic center for further functionalization. | wikipedia.org |
| Oxazole Ring (as a diene) | Diels-Alder Cycloaddition | The ring can react with electron-deficient dienophiles to form bicyclic intermediates that can rearrange to form pyridine (B92270) derivatives. | firsthope.co.in |
| Oxazole Ring (C4-H) | Deprotonation/Lithiation | Less acidic than the C2 proton, but deprotonation may be possible to functionalize the C4 position. | informahealthcare.com |
Advanced Applications in Materials Science Research
The incorporation of heterocyclic rings into polymers is a well-established strategy for creating materials with tailored electronic, optical, and thermal properties. The oxazole moiety, due to its aromatic and electron-deficient nature, is a valuable component in this field. Oxazole-containing polymers have been investigated for applications such as light-emitting diodes (LEDs). researchgate.net
For this compound, the bromoethyl group provides a key reactive site for integration into larger material structures. Future research could pursue several avenues:
Polymer Functionalization: The molecule could be grafted onto existing polymer backbones via nucleophilic substitution of the bromide. This would introduce the oxazole functionality as a pendant group, potentially modifying the properties of the base polymer.
Monomer Synthesis: The bromoethyl group can be converted into other polymerizable functionalities. For example, reaction with a suitable nucleophile could introduce a vinyl, acrylate, or epoxide group, transforming the molecule into a monomer for polymerization.
Initiator for Polymerization: The C-Br bond could potentially be used to initiate certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains directly from the molecule.
Ligands for Metal Complexes: The nitrogen atom in the oxazole ring can act as a ligand, coordinating to metal centers. mdpi.com Incorporating this unit into polymers could lead to the development of novel catalytic materials or metallopolymers. mdpi.com
Integration with Automation and Artificial Intelligence in Synthetic Planning
Modern chemical synthesis is increasingly benefiting from automation and computational tools. durham.ac.uk These technologies can accelerate the discovery and optimization of synthetic routes.
Automated Flow Synthesis: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat transfer, and the ability to scale up reactions easily. durham.ac.uk Fully automated flow reactors have been developed for the synthesis of substituted oxazoles. durham.ac.uk Such a system could be applied to the synthesis of this compound, enabling rapid optimization of reaction conditions (e.g., temperature, residence time, reagent stoichiometry) and on-demand production. durham.ac.uk
Artificial Intelligence (AI) in Retrosynthesis: Computer-aided synthesis planning (CASP) utilizes AI algorithms to design synthetic pathways for target molecules. nih.gov These AI tools are trained on vast databases of known chemical reactions. cas.org For a molecule like this compound, AI could:
Propose Novel Routes: AI may identify non-intuitive or unconventional synthetic strategies that a human chemist might overlook.
Optimize Existing Routes: By analyzing different reaction steps and their reported yields, AI can help select the most efficient pathway.
Integrate with Sustainable Goals: AI models can be designed to prioritize "green" reaction conditions, such as the use of non-toxic solvents or catalytic methods, aligning with the goals of sustainable synthesis. cas.org
The integration of expert chemical knowledge with data-driven AI models is crucial for enhancing the accuracy and practical applicability of these predictions. acs.org Applying these hybrid systems to the synthesis of this compound could significantly streamline its production and the development of its derivatives.
Q & A
Advanced Research Question
- Molecular Docking : AutoDock or Schrödinger Suite to assess binding affinities (Ki values) to targets like aromatase or PLK-1 kinase .
- DFT Calculations : Evaluate electron distribution and reactive sites (e.g., bromoethyl as an electrophile) .
- SAR Studies : Compare with analogs (e.g., 5-(4-bromophenyl)-1,3-oxazole) to identify critical substituents for activity .
What challenges arise in crystallographic analysis of this compound derivatives?
Advanced Research Question
- Crystal Packing : Bromoethyl groups introduce steric hindrance, complicating space group determination (e.g., monoclinic P2₁/c) .
- Hydrogen Bonding : Weak C-H⋯Br interactions require high-resolution data (θ > 25°) and low-temperature (100 K) data collection .
- Thermal Motion : Bromine’s high atomic weight may obscure electron density maps, necessitating anisotropic displacement parameter refinement .
How does the bromoethyl substituent influence the compound’s reactivity and bioactivity?
Advanced Research Question
- Electrophilic Reactivity : The C-Br bond facilitates SN2 substitutions (e.g., with amines or thiols) for prodrug design .
- Biological Interactions : Bromoethyl enhances lipophilicity (logP ~2.5), improving membrane permeability in cytotoxicity assays .
- Enzyme Inhibition : Acts as a Michael acceptor in covalent inhibition (e.g., targeting cysteine proteases) .
What are common chemical reactions involving this compound?
Basic Research Question
- Nucleophilic Substitution : Reaction with NaN₃ to form azido derivatives .
- Cross-Coupling : Suzuki-Miyaura with boronic acids using Pd(PPh₃)₄ .
- Oxidation : Conversion to oxazole-4-carboxylic acids using KMnO₄ .
How can mechanistic studies elucidate its interactions with biological targets?
Advanced Research Question
- Kinetic Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) via MTT assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PLK-1) .
What role does this compound play in material science?
Advanced Research Question
- Fluorescent Probes : Structural analogs (e.g., ortho-POPOP derivatives) exhibit blue fluorescence (λem ~450 nm) for sensor applications .
- Polymer Synthesis : Bromoethyl serves as a crosslinking agent in conductive polymers .
- Supramolecular Chemistry : Halogen bonding (Br⋯N/O) directs self-assembly in crystal engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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